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Compound of Interest

Compound Name: Eptapirone

Cat. No.: B1662220 Get Quote

An in-depth guide to the pharmacological profile of Eptapirone (F-11,440), a potent and

selective 5-HT1A receptor agonist. This document is intended for researchers, scientists, and

professionals in drug development.

Introduction
Eptapirone (also known as F-11,440) is a potent and highly selective serotonin 5-HT1A

receptor full agonist belonging to the azapirone chemical class.[1][2] Developed under the

hypothesis that high intrinsic activity at the 5-HT1A receptor is necessary to achieve maximum

therapeutic benefits, Eptapirone was investigated for its potential as a novel anxiolytic and

antidepressant agent.[1] Its pharmacological profile is distinguished by high affinity and efficacy

at the 5-HT1A receptor, comparable to that of the endogenous ligand, serotonin.[1][3]

Preclinical studies demonstrated significant potential for producing strong, rapid-onset

antidepressant and anxiolytic effects. Despite promising early results, its clinical development

was discontinued. This guide provides a comprehensive technical overview of its

pharmacological characterization.

Mechanism of Action
Eptapirone's primary mechanism of action is the potent and selective agonism of the 5-HT1A

receptor. This receptor is a G-protein coupled receptor (GPCR) that is widely distributed

throughout the central nervous system. 5-HT1A receptors are found both presynaptically, as

somatodendritic autoreceptors on serotonin neurons in the raphe nuclei, and postsynaptically

in various brain regions, including the hippocampus, cortex, and amygdala.
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As a full agonist, Eptapirone mimics the action of serotonin, binding to the 5-HT1A receptor

and activating its associated inhibitory G-protein (Gαi/o). This activation leads to the inhibition

of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the

second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels

ultimately modulates neuronal excitability and neurotransmitter release, which is believed to

underpin its therapeutic effects.
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Caption: Eptapirone's 5-HT1A receptor signaling pathway.

Quantitative Pharmacological Data
The pharmacological activity of Eptapirone has been quantified through various in vitro and in

vivo assays. The data below summarizes its binding affinity, functional potency, and

physiological effects.

Receptor Binding Affinity
Eptapirone demonstrates high affinity and selectivity for the human 5-HT1A receptor. Its

affinity for other monoaminergic receptors is substantially lower, indicating a highly specific

pharmacological profile.
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Receptor
Binding Affinity (Ki,
nM)

Species/Tissue
Source

Reference

5-HT1A 4.8
Human

(Recombinant)

Dopamine D₂ 1,770
Human

(Recombinant)

α₁-Adrenergic 691.8
Human

(Recombinant)

Histamine H₁ >10,000
Human

(Recombinant)

Other 5-HT Subtypes >10,000
Human

(Recombinant)

Table 1: Receptor Binding Profile of Eptapirone. Ki values represent the concentration of the

drug that binds to 50% of the receptors in the absence of the natural ligand.

In Vitro Functional Activity
Eptapirone's functional activity as a 5-HT1A agonist was confirmed by its ability to inhibit

forskolin-stimulated cAMP production in cells expressing the human 5-HT1A receptor.

Assay
Potency (EC₅₀ /
pEC₅₀)

Cell Line Reference

Inhibition of Forskolin-

induced cAMP
EC₅₀ = 158 nM

HA7 (HeLa cells

expressing human 5-

HT1A)

Inhibition of Forskolin-

induced cAMP
pEC₅₀ = 6.8

HA7 (HeLa cells

expressing human 5-

HT1A)

Table 2: In Vitro Functional Potency of Eptapirone. EC₅₀ is the concentration of an agonist that

gives half of the maximal response. pEC₅₀ is the negative logarithm of the EC₅₀.
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In Vivo Pharmacological Potency
In vivo studies in rats established the doses at which Eptapirone elicits specific neurochemical

and endocrine responses, confirming its central activity following systemic administration.

In Vivo Effect
Potency (ED₅₀,
mg/kg)

Route of
Administration

Animal Model Reference

Reduction of 5-

HT in

Hippocampus

0.049
Intraperitoneal

(i.p.)
Rat

Increase in

Plasma

Corticosterone

0.057
Intraperitoneal

(i.p.)
Rat

Increase in

Plasma

Corticosterone

0.16 Oral (p.o.) Rat

Table 3: In Vivo Potency of Eptapirone. ED₅₀ is the dose of a drug that produces 50% of its

maximal effect.

Preclinical Efficacy in Animal Models
Eptapirone has shown significant antidepressant and anxiolytic-like effects in established

animal models.

Antidepressant-like Activity: In the rat Porsolt forced swimming test, a standard model for

screening antidepressant drugs, Eptapirone robustly suppressed immobility time. Notably,

this effect was observed after a single administration, suggesting a potential for a more rapid

onset of action compared to traditional antidepressants like paroxetine and imipramine.

Anxiolytic-like Activity: In the pigeon conflict procedure, a model for assessing anxiolytic

potential, Eptapirone produced a substantial increase in punished responding without

affecting unpunished responding. This indicates marked anxiolytic-like effects, with greater

efficacy observed than for other azapirones like buspirone and ipsapirone.
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Human Pharmacology & Pharmacokinetics
Eptapirone was evaluated in a preclinical trial in healthy human volunteers, providing initial

data on its safety, tolerability, and pharmacokinetic profile.

Parameter Result Study Details Reference

Dose Administered 1.5 mg Oral, single dose

Time to Peak (Tₘₐₓ) 30-60 minutes Oral, single dose

Elimination Half-life

(t₁/₂)
~2 hours Oral, single dose

Total Duration ~3 hours Oral, single dose

Pharmacodynamic

Effects

Reduced body

temperature,

prolonged REM sleep,

increased cortisol &

growth hormone

Oral, single dose

Reported Side Effects Dizziness, drowsiness Oral, single dose

Overall Tolerability Well-tolerated Oral, single dose

Table 4: Summary of Human Pharmacological Data for Eptapirone.

Detailed Experimental Protocols
The characterization of Eptapirone relied on standard, validated pharmacological assays.

Methodologies for key experiments are detailed below.

Radioligand Competition Binding Assay
This assay determines the affinity of a test compound (Eptapirone) for a specific receptor by

measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of Eptapirone for the 5-HT1A receptor.
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Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]8-OH-DPAT) is

incubated with a source of receptors (e.g., cell membranes expressing the receptor).

Increasing concentrations of the unlabeled test compound are added, and the displacement

of the radioligand is measured. The concentration of the test compound that displaces 50%

of the specific binding is the IC₅₀, which is then used to calculate the Ki value.

Materials:

Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor or

from rat brain tissue (e.g., cerebral cortex).

Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist).

Test Compound: Eptapirone, serially diluted.

Incubation Buffer, Scintillation fluid, Glass fiber filters.

Filtration apparatus, Scintillation counter.

Procedure:

Receptor membranes, radioligand, and varying concentrations of Eptapirone (or vehicle)

are combined in assay tubes.

Tubes are incubated to allow binding to reach equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters, separating bound

from free radioligand.

Filters are washed to remove non-specifically bound radioactivity.

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

Data Analysis: Non-linear regression analysis of the competition curve (percent specific

binding vs. log[Eptapirone]) is used to determine the IC₅₀ value. The Ki is then calculated

using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of

the radioligand and Kd is its dissociation constant.
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Prepare Reagents:
- Receptor Membranes

- Radioligand ([³H]8-OH-DPAT)
- Eptapirone dilutions

Incubate Components

Combine

Rapid Filtration
(Separates bound/free ligand)

Terminate Reaction

Scintillation Counting
(Quantify bound radioactivity)

Data Analysis
(Calculate IC₅₀ and Ki)
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Plate HA7 Cells
(Expressing h5-HT1A)

Add Eptapirone
(Varying concentrations)

Add Forskolin
(Stimulates cAMP production)

Incubate

Lyse Cells & Measure cAMP

Data Analysis
(Calculate EC₅₀)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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